molecular formula C13H10BrClOZn B14876916 2-(3'-ChlorobenZyloxy)phenylZinc bromide

2-(3'-ChlorobenZyloxy)phenylZinc bromide

Cat. No.: B14876916
M. Wt: 363.0 g/mol
InChI Key: RQCMLVQAHNIAMJ-UHFFFAOYSA-M
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Description

2-(3’-Chlorobenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3’-Chlorobenzyloxy)phenylzinc bromide typically involves the reaction of 2-(3’-Chlorobenzyloxy)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

2-(3’-Chlorobenzyloxy)phenyl bromide+Zn2-(3’-Chlorobenzyloxy)phenylzinc bromide\text{2-(3'-Chlorobenzyloxy)phenyl bromide} + \text{Zn} \rightarrow \text{2-(3'-Chlorobenzyloxy)phenylzinc bromide} 2-(3’-Chlorobenzyloxy)phenyl bromide+Zn→2-(3’-Chlorobenzyloxy)phenylzinc bromide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often supplied in a 0.25 M solution in THF to maintain its stability and ease of handling.

Chemical Reactions Analysis

Types of Reactions

2-(3’-Chlorobenzyloxy)phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. It can also participate in oxidative addition and transmetalation reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and a boronic acid or ester as the coupling partner. The reaction is usually carried out in an inert atmosphere at elevated temperatures.

    Oxidative Addition: This step involves the addition of the organozinc compound to a palladium catalyst, forming a palladium-zinc complex.

    Transmetalation: The organozinc compound transfers its organic group to the palladium catalyst, facilitating the formation of the desired product.

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

2-(3’-Chlorobenzyloxy)phenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is extensively used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.

    Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of fine chemicals, polymers, and materials science research.

Mechanism of Action

The mechanism of action of 2-(3’-Chlorobenzyloxy)phenylzinc bromide in cross-coupling reactions involves several key steps:

    Oxidative Addition: The organozinc compound reacts with a palladium catalyst, forming a palladium-zinc complex.

    Transmetalation: The organic group from the organozinc compound is transferred to the palladium catalyst.

    Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond, releasing the final product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

    Phenylzinc bromide: A simpler organozinc compound used in similar cross-coupling reactions.

    2-(3’-Methoxybenzyloxy)phenylzinc bromide: A structurally similar compound with a methoxy group instead of a chloro group.

    2-(3’-Fluorobenzyloxy)phenylzinc bromide: Another similar compound with a fluorine substituent.

Uniqueness

2-(3’-Chlorobenzyloxy)phenylzinc bromide is unique due to the presence of the chloro group, which can influence the reactivity and selectivity of the compound in cross-coupling reactions. This makes it a valuable reagent for synthesizing specific biaryl compounds that may not be easily accessible using other organozinc reagents.

Properties

Molecular Formula

C13H10BrClOZn

Molecular Weight

363.0 g/mol

IUPAC Name

bromozinc(1+);1-chloro-3-(phenoxymethyl)benzene

InChI

InChI=1S/C13H10ClO.BrH.Zn/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13;;/h1-7,9H,10H2;1H;/q-1;;+2/p-1

InChI Key

RQCMLVQAHNIAMJ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C([C-]=C1)OCC2=CC(=CC=C2)Cl.[Zn+]Br

Origin of Product

United States

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